Dehydrorotenone

概要

説明

Dehydrorotenone is a naturally occurring rotenoid, a class of compounds known for their potent biological activities. It is derived from plants belonging to the Leguminosae family, particularly from the genera Lonchocarpus, Millettia, Tephrosia, and Derris. This compound is recognized for its pesticidal and piscicidal properties, making it a valuable compound in agricultural and environmental management .

準備方法

合成ルートと反応条件: デヒドロロテノンは、l-ジヒドロデヒドロロテノンの触媒的ハイドロジェネーションによって合成できます。このプロセスは、母体化合物の二重結合を還元し、デヒドロロテノンが生成されます .別の方法では、ナトリウムエトキシドを使用してメチルデリス酸とメチルデゲリン酸を環化し、デヒドロロテノンとデヒドロデゲリンが得られます .

工業生産方法: デヒドロロテノンの工業生産は、通常、植物源からロテノイドを抽出することによって行われます。抽出プロセスには、溶媒抽出と、クロマトグラフィー技術を使用した精製が含まれます。抽出されたロテノイドは、その後、化学修飾を加えてデヒドロロテノンが得られます .

化学反応の分析

反応の種類: デヒドロロテノンは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: デヒドロロテノンは、アルカリ性条件下、高温で酸化され、複数の分解生成物が生成されます.

還元: 触媒的ハイドロジェネーションは、デヒドロロテノンを還元してジヒドロ形態に変換するために使用されます.

置換: デヒドロロテノンは、さまざまな求核剤と置換反応を起こし、置換誘導体が生成されます。

生成される主な生成物: これらの反応から生成される主な生成物には、ジヒドロロテノン、デヒドロデゲリン、およびその他の置換誘導体が含まれます .

4. 科学研究への応用

デヒドロロテノンは、幅広い科学研究への応用があります。

化学: ロテノイドとその誘導体の化学的挙動を研究するためのモデル化合物として使用されます。

生物学: デヒドロロテノンは、ミトコンドリア複合体Iに対する強力な阻害効果があるため、ミトコンドリア機能と酸化ストレスを調べる研究で使用されています.

医学: 研究では、小胞体ストレスを引き起こし、p38シグナル伝達経路を活性化することにより、癌細胞のアポトーシス誘導におけるその潜在的な役割が調査されています.

科学的研究の応用

Dehydrorotenone has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the chemical behavior of rotenoids and their derivatives.

作用機序

デヒドロロテノンは、主にミトコンドリア複合体I(NADH-ユビキノン酸化還元酵素としても知られています)を阻害することにより効果を発揮します。この阻害は電子伝達系を阻害し、ATP産生量の減少と活性酸素種の増加につながります。さらに、デヒドロロテノンは、小胞体ストレスを引き起こし、p38シグナル伝達経路を活性化することにより、ヒト血漿細胞のアポトーシスを誘導します .

類似化合物:

- ロテノン

- デゲリン

- テフロシン

- ロテノロン

比較: デヒドロロテノンは、ロテノンやデゲリンなどの他のロテノイドと構造的な類似性を共有しています。ミトコンドリア複合体Iに対する特異的な阻害効果と、小胞体ストレスを介したアポトーシス誘導能力はユニークです。ロテノンは広く殺虫剤として使用されているのに対し、デヒドロロテノンの用途は、その強力な生物活性と潜在的な毒性のために、より研究に焦点を当てています .

類似化合物との比較

- Rotenone

- Deguelin

- Tephrosin

- Rotenolone

Comparison: Dehydrorotenone shares structural similarities with other rotenoids such as rotenone and deguelin. it is unique in its specific inhibitory effects on mitochondrial complex I and its ability to induce apoptosis through endoplasmic reticulum stress. Unlike rotenone, which is widely used as a pesticide, this compound’s applications are more focused on research due to its potent biological activities and potential toxicity .

生物活性

Dehydrorotenone, an oxidation product of rotenone, has garnered attention for its biological activity, particularly in the context of neurotoxicity, anti-inflammatory effects, and potential therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of this compound's biological activities.

This compound (CHO) is a key derivative of rotenone, which is primarily extracted from the roots of plants in the Derris genus. The compound can be synthesized through various methods including thermal degradation and chemical modification of rotenone. Studies indicate that this compound exhibits significant structural changes that enhance its biological properties compared to its parent compound .

1. Neurotoxicity

This compound shares similar neurotoxic properties with rotenone, affecting dopaminergic neurons and contributing to models of Parkinson's disease. Research indicates that exposure to this compound can lead to mitochondrial dysfunction and neuronal degeneration, which are pivotal in the pathogenesis of neurodegenerative diseases .

2. Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro experiments demonstrated that this compound significantly inhibits nitric oxide (NO) production in LPS-induced RAW 264.7 macrophage cells. The inhibitory effect was dose-dependent, with notable activity observed at concentrations as low as 0.625 μM. The mechanism appears to involve modulation of inflammatory pathways, suggesting a potential therapeutic role for this compound in inflammatory conditions .

3. Anticancer Properties

This compound has been investigated for its anticancer effects, particularly through its ability to induce apoptosis in cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce cell cycle arrest, making it a candidate for further research in cancer therapeutics .

Case Studies

Several case studies have explored the implications of this compound in both laboratory settings and potential clinical applications:

- Neurodegeneration Models : In animal models, this compound has been utilized to induce parkinsonian-like symptoms, providing insights into its neurotoxic effects and the underlying mechanisms involved in dopaminergic neuron loss .

- Inflammation Research : A study focusing on macrophage activation revealed that this compound could effectively reduce inflammatory markers, presenting it as a candidate for treating conditions characterized by chronic inflammation .

Comparative Analysis

The following table summarizes the biological activities and effects of this compound compared to its parent compound, rotenone:

| Activity | This compound | Rotenone |

|---|---|---|

| Neurotoxicity | High; induces mitochondrial dysfunction | Very high; linked to Parkinson's disease |

| Anti-inflammatory | Significant inhibition of NO production | Moderate; less studied |

| Anticancer | Induces apoptosis in cancer cells | Limited data available |

| Synthesis | Derived from rotenone via oxidation | Natural extraction from Derris species |

特性

CAS番号 |

3466-09-9 |

|---|---|

分子式 |

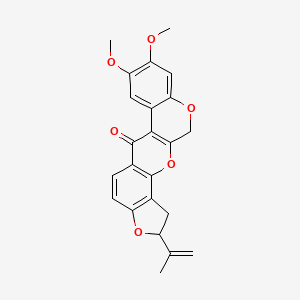

C23H20O6 |

分子量 |

392.4 g/mol |

IUPAC名 |

16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one |

InChI |

InChI=1S/C23H20O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16H,1,8,10H2,2-4H3 |

InChIキー |

GFERNZCCTZEIET-UHFFFAOYSA-N |

SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC |

異性体SMILES |

CC(=C)[C@H]1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC |

正規SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Dehydrorotenone; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。